1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is a chemical compound with the molecular formula C18H21FN2O and a molecular weight of 300.38 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl and a 4-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules including chemokine antagonists and pyrimidine derivatives .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cholinesterase and aβ-aggregation .
Biochemical Pathways
Related compounds have been associated with cytotoxic and antiplasmodial activity, suggesting potential involvement in pathways related to cell death and parasite infection .
Result of Action
Compounds with similar structures have shown strong activities in certain biological assays .
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial production methods may involve bulk synthesis techniques, including parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to produce large quantities of the compound with high purity and efficiency.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Bis(4-fluorophenyl)methyl piperazine: This compound has similar structural features but lacks the methoxy group, which may influence its chemical and biological properties.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their potential as acetylcholinesterase inhibitors, highlighting the importance of the methoxyphenyl group in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBLLWAMLAJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.